4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the functional groups attached to the core structure.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have a slightly different arrangement of nitrogen atoms but exhibit similar biological activities
Uniqueness
4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to its dual morpholine groups, which enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .
Properties
Molecular Formula |
C15H20N6O3 |
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Molecular Weight |
332.36 g/mol |
IUPAC Name |
[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20N6O3/c1-19-13-11(8-18-19)14(17-10-16-13)21-4-7-24-12(9-21)15(22)20-2-5-23-6-3-20/h8,10,12H,2-7,9H2,1H3 |
InChI Key |
BHISMHIWBMKDQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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